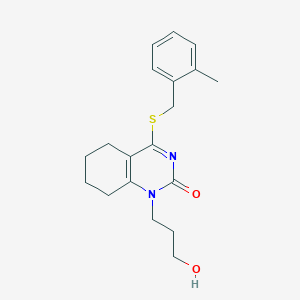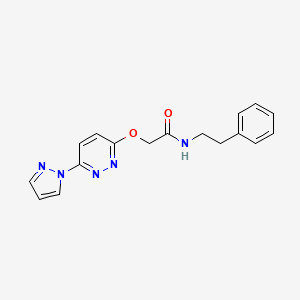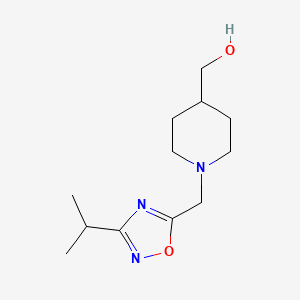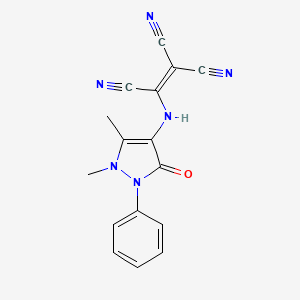
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research on compounds similar to 1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has focused on chemical synthesis and derivative formation. For example, studies have explored the conversion of related tetrahydroisoquinoline derivatives through dehydrogenation, leading to various quinazoline compounds (Brossi & Schnider, 1956). Additionally, the rearrangement of hydroxybenzyl-tetrahydroisoquinolines under certain conditions has been observed, yielding distinct benzazepine derivatives (McMahon, Thornber, & Ruchirawat, 1982).
Pharmacological Potential
Research indicates that derivatives of tetrahydroquinazoline may have pharmacological significance. For instance, certain tetrahydropapaveroline derivatives, which are structurally related to tetrahydroquinazolines, have been studied for their potential influence on dopamine uptake, which could have implications in conditions like Parkinson's disease and alcohol addiction (Okada et al., 1998).
Synthetic Methodologies
Significant work has been done on developing synthetic methodologies for compounds related to 1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one. For example, the synthesis of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters demonstrates a novel approach to creating these compounds (Davies et al., 2016).
Antimicrobial and Antiviral Applications
Recent studies have explored the antimicrobial and antiviral potential of quinazoline derivatives. A novel tetrahydroquinazoline derivative synthesized from ambroxol hydrochloride has shown promise against SARS-CoV-2 proteins, indicating a potential role in addressing viral infections (Krysantieva, Voronina, & Safin, 2023).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives have been a subject of interest. These compounds, similar to the one , have shown significant changes in photophysical properties depending on solvent polarity, which could have implications in material science and photodynamic therapy (Pannipara et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-4-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-2-3-8-15(14)13-24-18-16-9-4-5-10-17(16)21(11-6-12-22)19(23)20-18/h2-3,7-8,22H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSWZWVCJFXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)
